molecular formula C42H70O10 B1213029 20-Deoxysalinomycin CAS No. 64003-50-5

20-Deoxysalinomycin

Numéro de catalogue: B1213029
Numéro CAS: 64003-50-5
Poids moléculaire: 735 g/mol
Clé InChI: XLVIXTBNHCWLTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

20-Deoxysalinomycin, also known as this compound, is a useful research compound. Its molecular formula is C42H70O10 and its molecular weight is 735 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Trypanocidal Activity

Mechanism of Action

20-Deoxysalinomycin exhibits significant trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that it is eight times more effective than salinomycin in reducing the growth rate of bloodstream-form trypanosomes, with an effective concentration of 0.12 μM required to achieve a 50% reduction in growth . The enhanced efficacy is attributed to its ability to induce cell swelling in trypanosomes, leading to cell death.

Selectivity and Cytotoxicity

In comparative studies, this compound demonstrated a four-fold higher selectivity for trypanosomal cells over human HL-60 cells, which are used as a model for human leukemia . This selectivity is crucial for developing safer anti-trypanosomal drugs with fewer side effects on human cells.

Anticancer Properties

Cytotoxicity Against Cancer Cells

The compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves disrupting mitochondrial function and activating apoptotic pathways . The compound's ability to target cancer stem cells further enhances its potential as an effective anticancer agent.

Case Studies and Research Findings

  • Cytotoxicity Assays : A comprehensive cytotoxicity assay revealed that this compound derivatives exhibit varying degrees of potency against different cancer cell lines. Notably, modifications to the chemical structure can enhance selectivity and efficacy .
  • In Vivo Studies : In animal models, this compound has shown promising results in reducing tumor size and improving survival rates when administered alongside other therapeutic agents .

Potential Applications in Infectious Diseases

Mucormycosis Treatment

Recent research has explored the potential use of this compound in treating mucormycosis, a serious fungal infection that has emerged as a complication during the COVID-19 pandemic. The compound's antifungal properties are being evaluated alongside traditional antifungal therapies to improve treatment outcomes .

Data Summary

Application Area Effectiveness Mechanism Research Findings
Trypanocidal Activity8 times more effective than salinomycinInduces cell swellingEffective at 0.12 μM concentration
Anticancer PropertiesInduces apoptosis in cancer cellsDisrupts mitochondrial functionEffective against multiple cancer cell lines
Mucormycosis TreatmentPotential adjunct therapyAntifungal propertiesUnder investigation for improved treatment outcomes

Propriétés

Numéro CAS

64003-50-5

Formule moléculaire

C42H70O10

Poids moléculaire

735 g/mol

Nom IUPAC

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid

InChI

InChI=1S/C42H70O10/c1-11-30(38(45)46)32-16-15-24(4)36(49-32)28(8)34(43)27(7)35(44)31(12-2)37-25(5)23-26(6)42(50-37)19-14-18-41(52-42)22-21-39(10,51-41)33-17-20-40(47,13-3)29(9)48-33/h14,19,24-34,36-37,43,47H,11-13,15-18,20-23H2,1-10H3,(H,45,46)

Clé InChI

XLVIXTBNHCWLTO-UHFFFAOYSA-N

SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O

SMILES canonique

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O

Synonymes

20-deoxysalinomycin

Origine du produit

United States

Synthesis routes and methods

Procedure details

Fifty grams of the crude salinomycin powder is dissolved in ethyl acetate and applied to column (50 g of active almina, commercial product of Wako Junyaku Co.). After washing the column with one liter of ethyl acetate, salinomycin and SY-1 are eluted with a 100:5 mixture of ethyl acetate-methanol solution. The fractions containing salinomycin and SY-1 are combined and concentrated. The concentrate is diluted in 50 ml of chloroform-methand solution (100:2) and applied to the column of 300 g silica gel (Wakogel-200, Wako Junyaku Co.) packed in the same solvent mixture. Elution is carried out with the same solvent mixture to give pure salinomycin fraction and pure SY-1 fraction. Each fraction is concentrated and crystallized from acetone-water solution to give 5 g of salinomycin and 30 mg of SY-1 in pure crystals, respectively.
Name
salinomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.